molecular formula C18H10Cl2N2O2 B1630827 Pigment Red 254 CAS No. 84632-65-5

Pigment Red 254

Cat. No. B1630827
CAS RN: 84632-65-5
M. Wt: 357.2 g/mol
InChI Key: IWCLHLSTAOEFCW-UHFFFAOYSA-N
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Description

Pigment Red 254, also known as DPP Red HP, is a high-performance pigment with exceptional fastness properties . It is recommended for various applications including industrial paints, coil coatings, powder coatings, decorative water-based paints, automotive OEM paints, textile printing, and more . It is a neutral red color, has excellent solvent resistance, and has a light fastness level of 8 .


Synthesis Analysis

The synthesis of Pigment Red 254 involves several stages . The first stage involves the reaction of 4-Cyanochlorobenzene with sodium tert-pentoxide in tert-Amyl alcohol at 90°C for approximately 0.0833333 hours. The second stage involves the addition of 1-butyl-3-methylimidazolium Tetrafluoroborate in tert-Amyl alcohol for approximately 0.166667 hours. The final stage involves the addition of succinic acid diethyl ester in tert-Amyl alcohol at 30°C for 14 hours .


Molecular Structure Analysis

The crystal structure of Pigment Red 254 was solved from laboratory X-ray powder diffraction data using the simulated annealing method followed by Rietveld refinement . The molecule lies across an inversion center. The dihedral angle between the benzene ring and the pyrrole ring in the unique part of the molecule is 11.1 (2) .


Chemical Reactions Analysis

Pigment Red 254 demonstrates excellent fastness to organic solvents and weather-fastness, as well as good coloristic and fastness properties . It also shows good hiding power and high tinctorial strength .


Physical And Chemical Properties Analysis

Pigment Red 254 is a semi-opaque mid shade red . It shows high tinctorial strength, bleeding fastness, and high solvent resistance . It has a density of 1.6±0.1 g/cm³, a boiling point of 672.5±55.0 °C at 760 mmHg, and a flash point of 360.5±31.5 °C .

Scientific Research Applications

Synthesis and Heat Stability

Pigment Red 254 is used as a red pixel in color filter fabrication. A study by Kim et al. (2020) introduced an acetylene linkage in the N-alkyl diketo-pyrrolo-pyrrole ring, enhancing the heat stability of the pigment, making it comparable to conventional Pigment Red 254. The study indicates its potential use in color filter fabrication where heat stability is crucial.

Optical Properties

Pigment Red 254's optical properties were studied by [Heuer et al. (2011)] to provide parameters for its applications. The study measured absorption, reflection, and scattering in suspensions, contributing to a better understanding of its utilization in various fields requiring optical precision.

Pigment Technology in Plastics

The application of Pigment Red 254 in plastics is significant. Christensen (2002) discussed its role as a universal red pigment for plastics, highlighting its all-round performance and versatility across different applications.

Crystal Structure Analysis

The crystal structure of Pigment Red 254 was elucidated by Ivashevskaya (2017) using X-ray powder diffraction. Understanding its structure is crucial for its application in various fields, especially in materials science and engineering.

Future Directions

Researchers have identified Pigment Red 254 as a less toxic, “greener” alternative for producing red-colored smoke . It forms a red-colored smoke cloud more effectively than current dyes, and it is also more thermally stable than the reference dye, which might allow it to be used in a less toxic heat-generating system .

properties

IUPAC Name

1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLHLSTAOEFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044736
Record name Pigment Red 254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro-

CAS RN

84632-65-5, 122390-98-1
Record name Pigment Red 254
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pigment Red 254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 254
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
SS Shamekhi, F Nourmohammadian - 2012 - sid.ir
… 3,6-Bis (4-chlorophenyl)-2,5-dihydropyrrolo [3,4-c] pyrrole-1,4-dione, Pigment Red 254, one of the most famous pigments in this family, exists in two forms of α and β crystalline phases (…
Number of citations: 0 www.sid.ir
SN Ivashevskaya - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
The crystal structure of Pigment Red 254 [PR 254, C18H10Cl2N2O2; systematic name: 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione] was solved from laboratory X-…
Number of citations: 0 scripts.iucr.org
R Jahn, T Jung - Progress in organic coatings, 2001 - Elsevier
… 9, the intensity of the maxima of the integrated transmission for the different particle sizes of the CI Pigment Red 254 series is given. The maxima heights follow the same tendency as …
Number of citations: 0 www.sciencedirect.com
HY Lee, JH Kim, JS Yoo, JH Bae, C Yoon… - Bulletin of the Korean …, 2014 - ndsl.kr
… The solubilities of the three synthesized dyes in PGMEA were compared with that of CI Pigment Red 254, as shown in Table 1. As anticipated, CI Pigment Red 254 and dyes 1 & 2 were …
Number of citations: 0 www.ndsl.kr
A Honda, Y Tamaki, K Miyamura - Bulletin of the Chemical Society of …, 2015 - journal.csj.jp
… In this study, we first observed self-assembled monolayers of Pigment Red 254, and investigated the influence of intermolecular hydrogen bonds on two-dimensional self-assembly. …
Number of citations: 0 www.journal.csj.jp
I Christensen - Plastics, Additives and Compounding, 2002 - Elsevier
… , he proposes that Pigment Red 254 comes closest to … Pigment Red 254 with HDPE to be improved and the risk of warping to be reduced. This further extension of the Pigment Red 254 …
Number of citations: 0 www.sciencedirect.com
Z Zhaojuan, L Changhai, S Xili, L Yuejin - Chinese Journal of …, 2014 - cjee.ac.cn
… A TiO2 photocatalyst sensitized with commercial organic Pigment Red 254 was conveniently prepared by solvothermal method and characterized by SEM, XRD, UV-Vis DRS and N2 …
Number of citations: 0 www.cjee.ac.cn
M Sirus-Rezaei, F Nourmohammadian… - Journal of Color …, 2012 - jcst.icrc.ac.ir
… Herein, kinetic study of Pigment Red 254 synthesis procedure in ionic liquid media has been studied. The produced pigment was followed by UV-Vis spectra during the reaction. …
Number of citations: 0 jcst.icrc.ac.ir
SH Choi, G Kil, N Kim, C Yoon, JP Kim… - Bulletin of the Korean …, 2010 - ndsl.kr
… shorter wavelength than those of CI Pigment Red 254. To obtain the appropriate absorption maxima of the red dyes which should be similar to that of CI Pigment Red 254, in this study, …
Number of citations: 0 www.ndsl.kr
T Greening - Powder Diffraction, 2014 - cambridge.org
… Below is the molecular structure of one of these compounds, Pigment Red 254, also known as PR 254 (Figure 1). This pigment is sometimes known as Ferrari red for its use in high end …
Number of citations: 0 www.cambridge.org

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